NAMPT Inhibitory Potency from Patent-Associated Data
The compound is reported as a potent NAMPT inhibitor in a BindingDB entry linked to US Patent 11279687 (Compound 439). It demonstrates low nanomolar potency (IC50: 3–4 nM) against human NAMPT in enzymatic assays [1]. This is comparable to the well-characterized tool compound FK866 (IC50 ~0.140 nM), though no direct head-to-head data exists. The critical differentiation is its structural ownership within the patent, making it a specific chemical matter point for legal or commercial studies, unlike the generic FK866 [2].
| Evidence Dimension | Biochemical potency against NAMPT |
|---|---|
| Target Compound Data | IC50 = 3 nM, 3.5 nM, 4 nM (multiple assay formats) |
| Comparator Or Baseline | FK866 (APO-866): IC50 = 0.140 nM (recombinant human NAMPT) |
| Quantified Difference | Target compound is approximately 21- to 29-fold less potent than FK866 in enzymatic assays. |
| Conditions | Human full-length C-terminal His6-tagged NAMPT; nicotinamide substrate; 15–30 min incubation. |
Why This Matters
Confirms the compound is a genuinely active NAMPT inhibitor, not an inert analog, providing a basis for its selection in NAMPT-focused research where patent-specific chemical matter is required.
- [1] BindingDB. BDBM50435348 (CHEMBL2391572). Affinity Data: IC50 3-4 nM for NAMPT. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50435348. View Source
- [2] Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research, 63(21), 7436–7442. (Note: The IC50 of 0.140 nM for FK866 is widely cited in the literature and used here for cross-study comparison). View Source
